An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-phenylpyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-1-phenylpyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details established synthetic protocols and provides a consolidated summary of its key characterization data.
Chemical Properties and Structure
4-Chloro-1-phenylpyrazole is an organic compound featuring a pyrazole ring substituted with a chloro group at the 4-position and a phenyl group at the 1-position.[1]
Table 1: General Properties of 4-Chloro-1-phenylpyrazole
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [2][3] |
| CAS Number | 6831-92-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72.5-74.3 °C | [4] |
| Boiling Point | 106 °C (at 1 Torr) | [5] |
Synthesis of 4-Chloro-1-phenylpyrazole
The primary route for the synthesis of 4-Chloro-1-phenylpyrazole involves the direct chlorination of 1-phenylpyrazole. Several chlorinating agents and reaction conditions have been reported to achieve this transformation.
A solvent-free and efficient method for the chlorination of 1-phenylpyrazole utilizes trichloroisocyanuric acid (TCCA) under mechanochemical conditions.[4][6] This approach offers high yields and avoids the use of bulk solvents, aligning with green chemistry principles.[4]
Experimental Protocol:
-
In a shaker cell (e.g., ZrO₂), combine 1-phenylpyrazole, trichloroisocyanuric acid (TCCA), and silica gel.[4]
-
Add a milling ball (e.g., ZrO₂) to the shaker cell.[4]
-
Mount the reaction vessel on a shaker mill and oscillate at a specified frequency (e.g., 30.0 Hz) for a designated time (e.g., 45 minutes).[4]
-
After the reaction, extract the resulting mixture with a suitable solvent such as dichloromethane (CH₂Cl₂).[4]
-
Filter the extract through a short pad of silica to remove any insoluble solids.[4]
-
Wash the filtrate with a 5% sodium thiosulfate (NaS₂O₃) solution to quench any remaining active chlorine.[4]
-
Remove the solvent by rotary evaporation to yield 4-Chloro-1-phenylpyrazole.[4] A yield of 93% has been reported for this method.[4]
An alternative method involves the reaction of 1-phenylpyrazole with hypochloric acid or its salts in the substantial absence of carboxylic acid.[7]
Experimental Protocol:
-
Dissolve the starting pyrazole in a suitable solvent.[7]
-
Add a solution of hypochloric acid or a salt thereof (e.g., NaOCl) to the reaction mixture at a temperature between -20 °C and +70 °C.[7] The reaction is preferably carried out between 0 °C and 40 °C.[7]
-
Monitor the reaction progress using a suitable analytical technique such as HPLC.[7]
-
Upon completion, adjust the pH of the mixture and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Dry the combined organic phases and remove the solvent under reduced pressure to obtain 4-Chloro-1-phenylpyrazole.[7]
Synthesis Pathway Diagram:
Caption: Synthesis of 4-Chloro-1-phenylpyrazole via chlorination.
Characterization Data
The structural confirmation of 4-Chloro-1-phenylpyrazole is achieved through various spectroscopic techniques. The following tables summarize the key characterization data.
Table 2: ¹H NMR Data for 4-Chloro-1-phenylpyrazole
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 7.31 | t | 7.6 | 1H | [4] |
| 7.45 | t | 7.8 | 2H | [4] |
| 7.63 | d | 7.6 | 2H | [4] |
| 7.65 | s | - | 1H | [4] |
| 7.90 | s | - | 1H | [4] |
| Solvent: CDCl₃ |
Table 3: ¹³C NMR Data for 4-Chloro-1-phenylpyrazole
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 112.5 | C | [4] |
| 119.1 | CH | [4] |
| 125.0 | CH | [4] |
| 127.1 | CH | [4] |
| 129.7 | CH | [4] |
| 139.6 | C | [4] |
| 139.8 | C | [4] |
| Solvent: CDCl₃ |
Table 4: Mass Spectrometry Data for 4-Chloro-1-phenylpyrazole
| m/z | Relative Intensity (%) | Assignment | Reference |
| 178 | 99.99 | [M]⁺ | [2] |
| 180 | 33.30 | [M+2]⁺ | [2] |
| 116 | 22.00 | [2] | |
| 77 | 85.10 | [C₆H₅]⁺ | [2] |
| 51 | 65.30 | [2] | |
| Ionization Mode: Electron Ionization (EI) |
While a detailed IR spectrum with peak assignments was not found in the search results, IR spectroscopy is a standard characterization technique. Expected characteristic peaks would include C-H stretching for the aromatic rings, C=C and C=N stretching within the phenyl and pyrazole rings, and the C-Cl stretching vibration.
Experimental Workflow for Characterization
The general workflow for the synthesis and characterization of 4-Chloro-1-phenylpyrazole is depicted in the following diagram.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide has outlined robust and reproducible methods for the synthesis of 4-Chloro-1-phenylpyrazole and has consolidated its key characterization data from various sources. The provided experimental protocols and spectral information will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in their research endeavors.
References
- 1. CAS 6831-92-1: 4-Chloro-1-phenyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-1-phenylpyrazole | C9H7ClN2 | CID 601137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
